molecular formula C16H15IO B13098258 1-(4-Iodophenyl)-2-phenylbutan-1-one CAS No. 219901-56-1

1-(4-Iodophenyl)-2-phenylbutan-1-one

Cat. No.: B13098258
CAS No.: 219901-56-1
M. Wt: 350.19 g/mol
InChI Key: QTFDWVRCMKYTMQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanone structure

Preparation Methods

The synthesis of 1-(4-Iodophenyl)-2-phenylbutan-1-one typically involves the iodination of a precursor compound. One common method includes the reaction of 4-iodoacetophenone with phenylmagnesium bromide, followed by the addition of butanone. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and reduce production time .

Chemical Reactions Analysis

1-(4-Iodophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-(4-Iodophenyl)-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in various coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The iodine atom in the phenyl ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Properties

CAS No.

219901-56-1

Molecular Formula

C16H15IO

Molecular Weight

350.19 g/mol

IUPAC Name

1-(4-iodophenyl)-2-phenylbutan-1-one

InChI

InChI=1S/C16H15IO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3

InChI Key

QTFDWVRCMKYTMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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